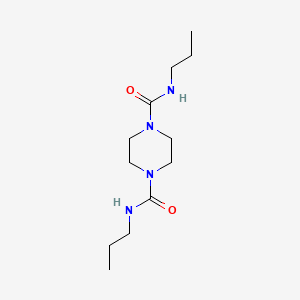

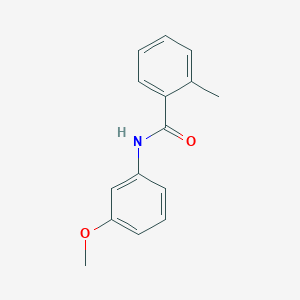

N-(3-methoxyphenyl)-2-methylbenzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-methoxyphenyl)-2-methylbenzamide often involves acylation reactions, where an acyl group is introduced into a molecule. For example, a study by Karabulut et al. (2014) on N-3-hydroxyphenyl-4-methoxybenzamide showcased the preparation of the compound through the acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF, characterized by various spectroscopic methods (Karabulut et al., 2014). Such methods likely parallel the synthesis of N-(3-methoxyphenyl)-2-methylbenzamide, indicating the versatility and adaptability of acylation reactions in synthesizing similar compounds.

Molecular Structure Analysis

The molecular structure of compounds akin to N-(3-methoxyphenyl)-2-methylbenzamide has been elucidated using techniques like X-ray diffraction and DFT calculations. Karabulut et al. (2014) determined the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide by single crystal X-ray diffraction, revealing the influence of intermolecular interactions on the molecular geometry (Karabulut et al., 2014). Such studies provide a foundation for understanding the structural aspects of N-(3-methoxyphenyl)-2-methylbenzamide.

Chemical Reactions and Properties

The chemical behavior of compounds related to N-(3-methoxyphenyl)-2-methylbenzamide involves interesting reactions like directed metalation, as demonstrated by Reitz and Massey (1990), who explored the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, leading to the synthesis of various derivatives (Reitz & Massey, 1990). Such reactions highlight the chemical versatility and potential reactivity pathways that N-(3-methoxyphenyl)-2-methylbenzamide might undergo.

Physical Properties Analysis

The physical properties of closely related compounds provide insights into their behavior and potential applications. For instance, the study of crystalline polymorphs of N-(p-Methoxy phenyl-3-propyl)-p-bromobenzamide by Yasuoka et al. (1969) provides valuable information on the polymorphism, crystal packing, and hydrogen bonding patterns that could be relevant to N-(3-methoxyphenyl)-2-methylbenzamide (Yasuoka, Kasai, & Kakudo, 1969).

Chemical Properties Analysis

Exploring the chemical properties of similar compounds, like the Rhodium(III)-catalyzed synthesis of 3-trifluoromethylindanones from N-methoxybenzamides discussed by Chaudhary, Kulkarni, and Sharma (2020), offers a glimpse into the potential reactivity and applications of N-(3-methoxyphenyl)-2-methylbenzamide in catalysis and synthesis (Chaudhary, Kulkarni, & Sharma, 2020).

Propriétés

IUPAC Name |

N-(3-methoxyphenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-6-3-4-9-14(11)15(17)16-12-7-5-8-13(10-12)18-2/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIILUGKKBPDKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10971217 | |

| Record name | N-(3-Methoxyphenyl)-2-methylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-2-methylbenzamide | |

CAS RN |

55814-35-2 | |

| Record name | m-Methoxy-o-toluanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055814352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Methoxyphenyl)-2-methylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4540084.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4540087.png)

![7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4540092.png)

![3-methoxy-N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4540102.png)

![2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]amino}-N-(2-furylmethyl)-3-thiophenecarboxamide](/img/structure/B4540132.png)

![2-(benzylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4540137.png)

![4-({1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}methyl)morpholine](/img/structure/B4540157.png)

![2-[(2-furylmethyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B4540161.png)

![2-[(3-cyclohexylpropanoyl)amino]-5-hydroxybenzoic acid](/img/structure/B4540167.png)

![3-(4-methoxyphenyl)-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B4540184.png)

![2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4540187.png)